molecular formula C18H12N2O2S B2421677 N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide CAS No. 312604-90-3

N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide

Cat. No. B2421677
CAS RN: 312604-90-3
M. Wt: 320.37
InChI Key: YJQDVCVPWIZQLZ-UHFFFAOYSA-N
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Description

“N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur containing compounds called isothiazole .


Synthesis Analysis

The condensation of naphthalen-2-amine with furan-2-carbonyl chloride in propan-2-ol gave N - (naphthalen-2-yl)furan-2-carboxamide which was treated with excess P 2 S 5 in anhydrous toluene to obtain the corresponding thioamide . The oxidation of the latter with potassium hexacyanoferrate (III) in alkaline medium afforded 2- (furan-2-yl)naphtho [2,1- d ] [1,3]thiazole .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Electrophilic substitution reactions of 2- (furan-2-yl)naphtho [2,1- d ] [1,3]thiazole (nitration, bromination, formylation, and acylation) involved exclusively the 5-position of the furan ring .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Reactivity

  • N-(1-Naphthyl)furan-2-carboxamide, a key component in synthesizing N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide, is synthesized by coupling naphthalen-1-amine with furan-2-carbonyl chloride, followed by treatment with P2S5 in toluene to obtain the corresponding thioamide. This thioamide is then oxidized to synthesize 2-(furan-2-yl)benzo[e][1,3]benzothiazole, which undergoes various electrophilic substitution reactions (Aleksandrov et al., 2017).

Structural and Mechanistic Insights

  • The molecular and electronic structures of a thiazole-based heterocyclic amide, closely related to N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide, were investigated using single-crystal X-ray diffraction and density functional theory (DFT) modelling. This study provides valuable insights into the physical and chemical properties of such compounds (Cakmak et al., 2022).

Biological Activity

  • β-Naphthalene incorporated thiazole-5-carboxamides/thiazole-5-ketones, structurally related to N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide, have been synthesized and evaluated for anticonvulsant activity using MES and chemoshock seizure tests, suggesting potential for neurological applications (Arshad et al., 2019).

Antimicrobial and Antifungal Potential

  • Similar compounds have shown significant antimicrobial and antifungal activities, highlighting the potential of N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide in medical and pharmacological research (Pm et al., 2018).

Antioxidant and Anticancer Properties

  • Derivatives bearing structural similarities have exhibited notable antioxidant and anticancer activities, which may be relevant for research into the potential therapeutic applications of N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide (Tumosienė et al., 2020).

Photochemical Applications

  • Studies on compounds with naphthofuran and naphthothiazole moieties, similar to the structure of N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide, have shown photochromic properties, suggesting potential applications in photochemical research (Aiken et al., 2014).

properties

IUPAC Name

N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O2S/c21-17(16-6-3-9-22-16)20-18-19-15(11-23-18)14-8-7-12-4-1-2-5-13(12)10-14/h1-11H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJQDVCVPWIZQLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide

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